

Demethoxyviridiol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Demethoxyviridiol

Cat. No.: B1670238

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Demethoxyviridiol**, a fungal metabolite recognized for its potent inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This document outlines its core molecular properties, details experimental protocols for assessing its bioactivity, and illustrates its mechanism of action through a diagram of the relevant signaling cascade.

Core Molecular Data

Demethoxyviridiol, a member of the furanosteroid class of compounds, possesses the following molecular characteristics. This data is essential for accurate experimental design, including molar concentration calculations and analytical characterization.

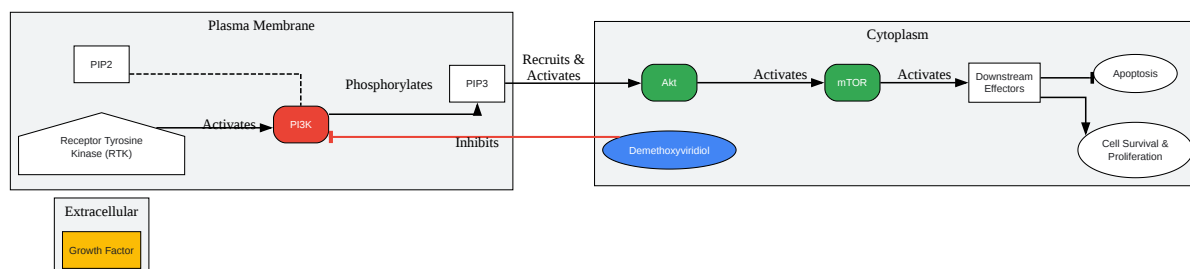
Property	Value	Citations
Molecular Formula	C ₁₉ H ₁₆ O ₅	[1] [2] [3]
Molecular Weight	324.3 g/mol	[1] [3]
CAS Number	56617-66-4	[1] [2]
Synonyms	Desmethoxyviridiol	[1]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Demethoxyviridiol's primary mechanism of action is the inhibition of phosphatidylinositol 3-kinase (PI3K).[1][2] PI3K is a critical enzyme in the PI3K/Akt/mTOR signaling pathway, an intracellular cascade that is fundamental to regulating cell cycle, proliferation, growth, and survival.[4][5] Dysregulation of this pathway is frequently implicated in various cancers, making its components, including PI3K, significant targets for therapeutic drug development.[4][6]

Upon activation by upstream signals such as growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane.[6][7] This recruitment leads to the phosphorylation and activation of Akt by upstream kinases like PDK1 and mTORC2.[6] Activated Akt then phosphorylates a multitude of downstream substrates, ultimately promoting cell growth and survival while inhibiting apoptosis (programmed cell death).[8]

By inhibiting PI3K, **Demethoxyviridiol** prevents the production of PIP3, thereby blocking the activation of Akt and the subsequent downstream signaling events. This interruption of the PI3K/Akt/mTOR pathway can lead to decreased cell proliferation and survival.



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Fig. 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by **Demethoxyviridiol**.

Experimental Protocols

To assess the inhibitory effect of **Demethoxyviridiol** on PI3K activity, both in vitro biochemical assays and cell-based assays can be employed. The following protocols provide a generalized framework that can be adapted to specific experimental needs.

In Vitro PI3K Activity Assay (Kinase Assay)

This type of assay directly measures the enzymatic activity of purified PI3K and its inhibition by **Demethoxyviridiol**. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of **Demethoxyviridiol** on PI3K enzymatic activity.

Materials:

- Purified recombinant PI3K enzyme (e.g., PI3Kα)

- PI3K lipid substrate (e.g., PIP2)
- **Demethoxyviridiol** stock solution (in DMSO)
- ATP solution
- Kinase assay buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA, pH 7.5)
- ADP-Glo™ Kinase Assay Kit (or similar detection system)
- 96-well or 384-well white assay plates
- Microplate reader capable of luminescence detection

Procedure:

- Inhibitor Preparation: Prepare a serial dilution of **Demethoxyviridiol** in the kinase assay buffer. Ensure the final DMSO concentration in the reaction does not exceed a level that affects enzyme activity (typically $\leq 0.5\%$).^[9] Include a vehicle control (DMSO only).
- Reaction Setup: To the wells of the assay plate, add the following in order:
 - Diluted **Demethoxyviridiol** or vehicle control.
 - PI3K enzyme diluted in kinase assay buffer.
 - Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Kinase Reaction: Add the PI3K lipid substrate and ATP solution to all wells to start the reaction. A typical ATP concentration is 25 μ M.^[10]
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes) to allow for the enzymatic reaction to proceed.^[9]
- Signal Detection:

- Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[\[9\]](#)[\[10\]](#)
- Read the luminescence on a microplate reader. The luminescent signal is directly proportional to the amount of ADP formed and thus to the PI3K activity.
- Data Analysis:
 - Subtract the background luminescence (wells with no enzyme).
 - Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
 - Plot the percentage of PI3K activity against the logarithm of **Demethoxyviridiol** concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cell-Based Western Blot Assay for Akt Phosphorylation

This assay assesses the ability of **Demethoxyviridiol** to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of its downstream effector, Akt.

Objective: To determine if **Demethoxyviridiol** inhibits the PI3K pathway in intact cells by measuring the reduction in Akt phosphorylation at Serine 473 (p-Akt Ser473).

Materials:

- A relevant cancer cell line (e.g., SKOV3, LNCaP) cultured in appropriate media.[\[11\]](#)[\[12\]](#)
- **Demethoxyviridiol** stock solution (in DMSO).
- Growth factor for stimulation (e.g., Insulin-like Growth Factor-1, IGF-1).
- Phosphate-Buffered Saline (PBS).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

- BCA Protein Assay Kit.
- SDS-PAGE gels, buffers, and electrophoresis equipment.
- Western blot transfer system (membranes, buffers).
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, and an anti-loading control (e.g., GAPDH).
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate (ECL).
- Imaging system for chemiluminescence detection.

Procedure:

- Cell Culture and Treatment:
 - Seed cells in multi-well plates and allow them to adhere overnight.
 - Starve the cells in serum-free media for several hours to reduce basal pathway activity.
 - Pre-treat the cells with various concentrations of **Demethoxyviridiol** (and a vehicle control) for a specified time (e.g., 1-2 hours).
- Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply the ECL substrate.
- Imaging and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Strip the membrane and re-probe with antibodies for total Akt and the loading control (e.g., GAPDH) to ensure equal protein loading.
 - Quantify the band intensities. A dose-dependent decrease in the ratio of p-Akt to total Akt indicates inhibition of the PI3K pathway by **Demethoxyviridiol**.

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